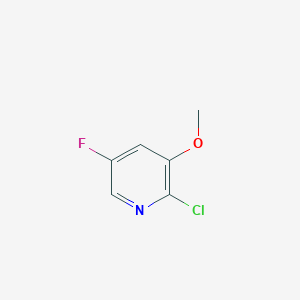

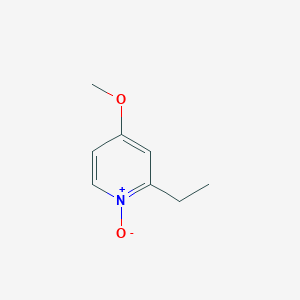

2-Ethyl-4-methoxy-pyridine 1-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

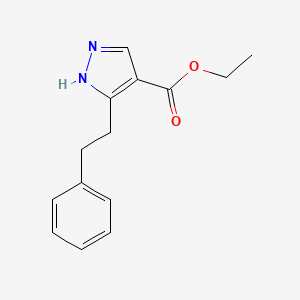

2-Ethyl-4-methoxy-pyridine 1-oxide (EMPO) is an important organic compound that has been used in a variety of scientific research applications. This compound is a derivative of pyridine and is classified as a heterocyclic compound. It is a white, crystalline solid with a melting point of 78-80°C and a boiling point of 280-282°C. It is soluble in water and organic solvents, such as ethanol and methanol. EMPO has been used in a variety of scientific research applications, including synthesis methods, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

Synthesis Improvement

The synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine was improved using a POCl3/CH2Cl2/Et3N system as a highly selective chlorinating reagent from 2-methylpyridine N-oxide under mild reaction conditions, showcasing the potential of related compounds in synthetic chemistry (Xia Liang, 2007).

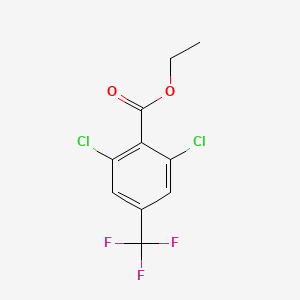

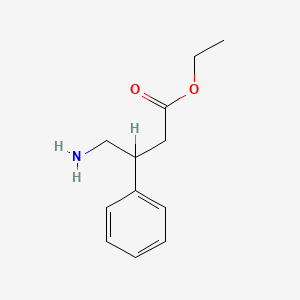

Reactivity with Ethyl Bromoacetate

The reaction of 4-methoxypyridine 1-oxide with ethyl bromoacetate produced high yields of ethyl glyoxylate, demonstrating the compound's reactivity and potential use in producing various chemical intermediates (H. Tien, M. Yeh, J. Tien, 1977).

Nitration Studies

Nitration studies on pyridine 1-oxides, including compounds with similar structures, provided insights into electrophilic substitution reactions. These findings are significant for understanding the chemical behavior of heteroaromatic compounds, which can be applied in various synthetic strategies (C. D. Johnson, A. Katritzky, N. Shakir, M. Viney, 1967).

Electrocatalytic Applications

Research on graphene-porphyrin MOF composites, incorporating pyridine-functionalized graphene, has shown enhanced catalytic activity for oxygen reduction reactions. This indicates the potential of pyridine derivatives, such as 2-Ethyl-4-methoxy-pyridine 1-oxide, in developing advanced materials for energy conversion and storage (Maryam Jahan, Q. Bao, K. Loh, 2012).

properties

IUPAC Name |

2-ethyl-4-methoxy-1-oxidopyridin-1-ium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URORHFVWOXPNIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=[N+](C=CC(=C1)OC)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-4-methoxypyridine 1-oxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.